ethyl 4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring substituted with a sulfonyl group and an ester functional group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
The compound may affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways could lead to reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties and promising neuroprotective activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-methoxyaniline and ethyl piperazine-1-carboxylate.
Sulfonylation: The 4-chloro-3-methoxyaniline undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group, forming 4-chloro-3-methoxybenzenesulfonyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-hydroxy-3-methoxyphenyl derivative.
Reduction: 4-amino-3-methoxyphenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used to study the interaction of sulfonyl-containing molecules with biological targets, aiding in the understanding of enzyme inhibition and receptor binding.
Pharmaceutical Research: It is employed in the design and synthesis of novel drug candidates, especially those targeting central nervous system disorders.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Methyl 4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine-1-carboxylate: Similar structure but with a methyl ester instead of ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and ester groups allows for diverse chemical modifications, making it a valuable scaffold in drug design.
This compound’s versatility and potential for modification make it a significant molecule in the field of medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl 4-(4-chloro-3-methoxyphenyl)sulfonylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-3-22-14(18)16-6-8-17(9-7-16)23(19,20)11-4-5-12(15)13(10-11)21-2/h4-5,10H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYALWHZOOYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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